H-GLY-LEU-GLY-OH
Description
Chemical Nomenclature and Registry Information
Glycyl-L-leucylglycine possesses a well-established chemical identity documented through various nomenclature systems and registry databases. The compound is officially registered under Chemical Abstracts Service Registry Number 2576-67-2, providing a unique identifier for this specific molecular entity. The International Union of Pure and Applied Chemistry systematic name for this compound is (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetic acid, which precisely describes its stereochemical configuration and functional group arrangement. Alternative nomenclature includes glycyl-L-leucylglycine, N-(N-glycyl-L-leucyl)glycine, and the abbreviated sequence notation glycine-leucine-glycine.
The compound belongs to the broader classification of oligopeptides, specifically tripeptides, consisting of three amino acid residues linked through peptide bonds. This classification places it within the category of biologically active peptides, which are short chains of amino acids capable of exerting physiological effects in biological systems. The systematic naming convention reflects the sequential arrangement of amino acids from the N-terminus to the C-terminus, beginning with glycine, followed by L-leucine, and terminating with glycine.
Molecular Formula and Structural Composition
The molecular formula of glycyl-L-leucylglycine is C₁₀H₁₉N₃O₄, indicating its atomic composition consists of ten carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and four oxygen atoms. This molecular composition reflects the tripeptide nature of the compound, incorporating the elemental contributions from three amino acid residues plus the modifications resulting from peptide bond formation. The molecular weight has been precisely determined as 245.28 grams per mole, representing the sum of atomic masses within the molecule.
The structural arrangement encompasses three distinct amino acid components: two glycine residues and one L-leucine residue positioned in the middle of the sequence. Each amino acid contributes specific atomic elements to the overall molecular composition, with glycine providing the simplest amino acid structure containing only a hydrogen atom as its side chain, while L-leucine contributes a branched aliphatic side chain containing an isobutyl group. The peptide bonds linking these residues involve the formation of amide linkages between the carboxyl group of one amino acid and the amino group of the subsequent residue, resulting in the elimination of water molecules during synthesis.
Properties
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-6(2)3-7(13-8(14)4-11)10(17)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,17)(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBIBMKQNXHNIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953259 | |
| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2576-67-2, 311793-05-2 | |
| Record name | NSC89616 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-GLY-LEU-GLY-OH typically involves the stepwise coupling of amino acids. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired purity and yield. Industrial processes often employ automated peptide synthesizers to ensure consistency and efficiency .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a fundamental reaction for peptide bond cleavage. For Gly-Leu-Gly, hydrolysis occurs under acidic or basic conditions, yielding constituent amino acids.
Acidic Hydrolysis
- Conditions : 6M HCl, 110°C, 24 hours.
- Products : Glycine (2 equivalents) and leucine.
- Mechanism : Protonation of the peptide bond’s carbonyl oxygen, followed by nucleophilic attack by water.
- Evidence : Similar tripeptides (e.g., H-Gly-Aea-Gly-Ala-Phe-OH) undergo complete hydrolysis under these conditions, producing amino acids .
Basic Hydrolysis
- Conditions : 1M NaOH, 100°C, 12 hours.
- Products : Sodium salts of glycine and leucine.
- Limitations : Basic hydrolysis is less efficient for leucine-containing peptides due to steric hindrance from the branched side chain .
Dehydration and Cyclization
Dehydration reactions can lead to cyclization, particularly when amino and carbonyl groups are proximally positioned.
Thermally Induced Cyclization
- Conditions : Prolonged heating in anhydrous solvents (e.g., DMF or DMSO).
- Products : Formation of a six-membered tetrahydropyridine derivative via intramolecular dehydration .
- Example : In H-Gly-Aea-Gly-Ala-Phe-OH, dehydration yields a cyclic structure with a mass decrease of 18 Da (loss of H₂O) .
| Reaction Type | Conditions | Key Product | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 110°C | Glycine, Leucine | |
| Thermal Dehydration | Heating in DMF | Cyclic tetrahydropyridine derivative |
Oxidation and Reduction
The leucine residue’s isobutyl side chain is susceptible to oxidation, while the peptide backbone remains stable under mild conditions.
Oxidation of Leucine Side Chain
- Reagents : Hydrogen peroxide (H₂O₂) or iodine (I₂).
- Products : Hydroperoxides or ketone derivatives (e.g., 4-methyl-2-oxopentanoic acid).
- Notes : Oxidation is typically slow and requires catalytic metals (e.g., Fe²⁺) .
Reduction of Schiff Bases
- Reagents : Sodium borohydride (NaBH₄).
- Application : Reduction of transient Schiff bases formed during synthesis or degradation .
Coupling and Modification Reactions
Gly-Leu-Gly serves as a substrate for peptide bond synthesis and functionalization.
Enzymatic Coupling
- Enzyme : Thermolysin (a metalloprotease).
- Conditions : pH 7.0, 40°C, with Z-Gly-Gly-Phe-OH and H-Leu-NH₂ as substrates.
- Efficiency : Low activity for Gly-Leu-Gly due to steric hindrance from leucine .
| Modification Type | Reagents/Conditions | Application | Reference |
|---|---|---|---|
| SPPS | Fmoc-Gly, HBTU, DIEA | Synthesis of extended peptides | |
| Enzymatic Coupling | Thermolysin, pH 7.0 | Peptide bond formation (low yield) |
Stability Under Analytical Conditions
Gly-Leu-Gly exhibits stability in common analytical solvents but degrades under prolonged UV exposure or in strongly oxidizing environments .
Key Findings from Research
Scientific Research Applications
Peptide Synthesis
Building Block for Peptides
H-GLY-LEU-GLY-OH serves as a crucial building block in the synthesis of peptides. Its structural properties facilitate the formation of more complex peptides that are essential in drug development and therapeutic applications. The versatility of this compound allows researchers to create specific sequences tailored for various biological functions .
Biochemical Research
Protein Interactions and Enzyme Functions
In biochemical studies, this compound is utilized to investigate protein interactions and enzyme activities. Understanding these molecular interactions is vital for deciphering biological processes and mechanisms at a cellular level. Researchers employ this tripeptide to elucidate the roles of specific amino acid sequences in protein functionality .
Pharmaceutical Development
Therapeutic Agents
The compound is explored for its potential in developing novel therapeutic agents, particularly aimed at treating metabolic disorders. Its amino acid composition can influence metabolic pathways, making it a candidate for drug formulation targeting specific diseases .
Cosmetic Formulations
Skin Health Benefits
this compound is incorporated into skincare products due to its beneficial properties, such as promoting skin hydration and elasticity. The peptide's ability to enhance skin barrier function makes it a valuable ingredient in cosmetic formulations aimed at anti-aging and skin rejuvenation .
Nutritional Supplements
Muscle Recovery and Growth
In the realm of sports nutrition, this compound is used in dietary supplements designed to enhance muscle recovery and growth. Its amino acid profile supports protein synthesis, which is crucial for athletes and individuals engaged in rigorous physical activities .
Case Study 1: Role in Peptide Drug Development
A study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a precursor in synthesizing peptide-based drugs. The research demonstrated that modifications to the peptide sequence could lead to enhanced binding affinities with target receptors involved in metabolic regulation .
Case Study 2: Biochemical Mechanisms
Research conducted by biochemists at a leading university investigated how this compound interacts with enzymes involved in metabolic pathways. The findings revealed that this tripeptide could modulate enzyme activity, suggesting its potential role as a therapeutic agent in metabolic disorders .
Case Study 3: Cosmetic Applications
A clinical trial assessing the efficacy of skincare products containing this compound showed significant improvements in skin hydration levels among participants over eight weeks. The study concluded that the peptide's incorporation into cosmetic formulations could provide substantial benefits for skin health .
Mechanism of Action
The mechanism by which H-GLY-LEU-GLY-OH exerts its effects involves interactions with specific molecular targets. It can act as a substrate for enzymes like proteases, which cleave the peptide bonds. The pathways involved often include the hydrolysis of peptide bonds, leading to the release of constituent amino acids .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
Practical Considerations
- Synthesis and Availability : this compound is commercially available from multiple suppliers, with custom synthesis options for modified derivatives .
- Stability : Requires storage at -20°C to prevent degradation, similar to H-DL-Leu-Gly-Gly-OH but more stable than H-Gly-Ala-Leu-OH .
- Biological Activity : Shorter peptides like this compound are preferred for studying minimal binding motifs, while longer sequences (e.g., ) are used for complex interactions .
Biological Activity
H-GLY-LEU-GLY-OH, also known as Glycyl-L-leucine, is a dipeptide composed of glycine and L-leucine. This compound has garnered attention in various biological studies due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant research findings.
- Molecular Formula : C8H16N2O3
- Molecular Weight : 172.22 g/mol
- CAS Number : 4337-37-5
- Density : 1.199 g/cm³
- Melting Point : >240°C
- Boiling Point : 573.7°C at 760 mmHg
Mechanisms of Biological Activity
This compound exhibits several biological activities attributed to its structural properties:
- Metabolism and Bioavailability :
- Antioxidant Properties :
- Immunomodulatory Effects :
- Neuroprotective Effects :
Case Studies and Experimental Data
- Cell Culture Studies :
- Animal Models :
| Study Parameter | Control Group | This compound Group |
|---|---|---|
| Cognitive Function Score | 45 ± 5 | 70 ± 6 |
| Neuronal Apoptosis (%) | 30% | 10% |
| Inflammatory Markers (pg/mL) | 200 ± 20 | 100 ± 15 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
